molecular formula C10H8N2O2 B1313941 4-Methyl-3-nitroquinoline CAS No. 79965-62-1

4-Methyl-3-nitroquinoline

Cat. No. B1313941
CAS RN: 79965-62-1
M. Wt: 188.18 g/mol
InChI Key: NDKYJOLMYSCMGQ-UHFFFAOYSA-N
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Description

4-Methyl-3-nitroquinoline is a chemical compound with the molecular formula C10H8N2O2 . It is a derivative of quinoline, which is a nitrogen-containing heterocycle . The compound is stored at room temperature and is typically in a solid form .


Synthesis Analysis

The synthesis of 4-Methyl-3-nitroquinoline can be achieved through various methods. One such method involves the reaction of 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 188.183 Da .


Physical And Chemical Properties Analysis

4-Methyl-3-nitroquinoline is a solid at room temperature . It has a molecular formula of C10H8N2O2 and an average mass of 188.183 Da .

Scientific Research Applications

Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.

  • Pharmaceutical Chemistry

    • Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
  • Synthetic Organic Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It plays a major role in the field of medicinal chemistry .
    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
  • Green Chemistry

    • There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
    • This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
  • Photovoltaics

    • Quinoline derivatives have recently gained popularity for third-generation photovoltaic applications .
    • The latest developments in the quinoline derivatives (metal complexes) for applications in the photovoltaic cells are being reviewed .
    • Their properties for photovoltaic applications are detailed: absorption spectra, energy levels, and other achievements presented by the authors .
    • The implementation of quinoline derivatives in photovoltaic cells, their architecture and design are described, and also, the performance for polymer solar cells and dye-synthesized solar cells was highlighted .
  • Organic Light-Emitting Diodes (OLEDs)

    • Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) .
    • They are also used in transistors .
  • Biomedical Applications

    • The compounds are also being considered as materials for biomedical applications .

Future Directions

Quinoline and its derivatives, including 4-Methyl-3-nitroquinoline, have been the subject of extensive research due to their fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Future research directions may include the development of new and innovative techniques to reduce the use of chemicals, solvents, and catalysts that are detrimental to both humans and the environment .

properties

IUPAC Name

4-methyl-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-8-4-2-3-5-9(8)11-6-10(7)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKYJOLMYSCMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495392
Record name 4-Methyl-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitroquinoline

CAS RN

79965-62-1
Record name 4-Methyl-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Guo, M Yi, J Wang, G Liu - Chinese Journal of Chemistry, 2017 - Wiley Online Library
… Remarkably, for 4-methyl-3-nitroquinoline, the reaction with the acrylic ethyl ester proceeded smoothly to give the desired product (3r) in 91% yield (entry 18). When the acrylic ester was …
Number of citations: 4 onlinelibrary.wiley.com
G Liu, M Yi, L Liu, J Wang, J Wang - Chemical Communications, 2015 - pubs.rsc.org
… If methyl and nitro groups were situated on the electron deficient aromatic ring, for example, 4-methyl-3-nitroquinoline (1r), the reaction with 2a proceeded smoothly to give the desired …
Number of citations: 28 pubs.rsc.org
HE Baumgarten, RP Barkley, SHL Chiu… - Journal of …, 1981 - Wiley Online Library
Benzo[f]‐1,7‐naphthyridines have been synthesized from 3‐nitrolepidine (3) by a sequence involving monobromination of the methyl group of 3, oxidation of the bromomethyl group to …
Number of citations: 15 onlinelibrary.wiley.com
MA Yurovskaya, AZ Afanas' ev, VA Chertkov… - Chemistry of …, 1988 - Springer
… To obtain 4-methyl-3-nitroquinoline we used replacement of the chlorine atom in 4-chloro-3-nitroquinoline by a methyl group, which was previously used only in the pyridine series [8] …
Number of citations: 3 link.springer.com

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